1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O2/c26-22-6-2-1-5-19(22)9-10-25(30)29-15-11-20(12-16-29)28-17-13-21(14-18-28)31-24-8-4-3-7-23(24)27/h1-8,20-21H,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFNMSDADYRJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one typically involves multiple steps:
Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of nucleophilic substitution reactions, starting from piperidine derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Coupling Reactions: The final step involves coupling the bipiperidinyl core with the fluorophenyl groups using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like alkyl, halogen, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound is of interest in medicinal chemistry for its potential pharmacological properties. It may act as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions, while the bipiperidinyl core can provide structural rigidity and specificity.
Comparison with Similar Compounds
Structural Analogues with Bipiperidinyl or Piperazinyl Moieties
- T-478 (N-[(2S)-1-([1,4'-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) :
- Shared features : Bipiperidinyl group and propan-1-one core.
- Key differences : T-478 incorporates a sulfonamide and dichloro-methoxybenzene substituent instead of fluorophenyl groups. This confers higher polarity (cLogP ~3.2 vs. ~4.5 for the target compound) and distinct selectivity profiles, likely targeting sulfonamide-sensitive enzymes like carbonic anhydrases .
- 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol: Shared features: Biphenyl and piperazinyl substituents. Key differences: The propanol backbone and 2-chlorophenyl group reduce conformational rigidity compared to the target compound’s propan-1-one and fluorophenyl groups. This structural variation may limit CNS penetration due to increased hydrogen-bonding capacity .
Analogues with Fluorophenyl Substitutions
- 1-[4-(2-fluorophenyl)phenyl]propan-1-one: Shared features: Propan-1-one core and 2-fluorophenyl group. Key differences: Lacks the bipiperidinyl-fluorophenoxy moiety, resulting in lower molecular weight (MW: 242.3 vs. ~450 for the target compound) and reduced steric bulk. This simpler structure likely exhibits weaker receptor affinity but improved metabolic stability .
- (S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (Compound 27): Shared features: 2-fluorophenyl and propan-1-one groups.
Propan-1-one Derivatives with Heterocyclic Substituents
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one :
- (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one (AAP series): Shared features: Propan-1-one backbone. Key differences: Thiazolidinyl and benzylidene groups confer metal-chelating properties, suggesting applications in targeting metalloenzymes or oxidative stress pathways .
Comparative Data Table
Research Findings and Implications
- Role of Fluorophenyl Groups : The 2-fluorophenyl substituents in the target compound enhance lipophilicity and π-π stacking interactions, critical for CNS-targeted activity. Analogues lacking this group (e.g., AAP series) show divergent biological profiles .
- Bipiperidinyl Flexibility: The bipiperidinyl-fluorophenoxy moiety likely enables adaptable binding to G protein-coupled receptors (GPCRs) or kinases, contrasting with rigid scaffolds like T-478’s sulfonamide .
- Metabolic Stability : Simplified analogues (e.g., 1-[4-(2-fluorophenyl)phenyl]propan-1-one) may exhibit superior pharmacokinetics but reduced target engagement, highlighting a trade-off in drug design .
Biological Activity
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound notable for its structural complexity and potential therapeutic applications. This compound features a bipiperidine core, which is often associated with diverse pharmacological activities, particularly in the context of neurological disorders and cancer therapies.
Chemical Structure and Properties
The compound can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its bipiperidine structure. It also falls under fluorinated compounds due to the inclusion of fluorine atoms in its phenoxy groups. The molecular formula is C24H28F2N2O2, with a molecular weight of approximately 446.56 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the bipiperidine core.
- Introduction of the fluorophenoxy and phenyl groups through electrophilic aromatic substitution or similar reactions.
- Use of specific catalysts and conditions to ensure high yield and purity.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
- Mechanism : Similar compounds have been investigated for their ability to inhibit various kinases involved in cancer progression. The bipiperidine structure may enhance binding affinity towards specific receptors or enzymes critical for tumor growth.
- Case Studies : Preliminary studies suggest that derivatives of this compound exhibit significant activity against non-small cell lung cancer (NSCLC) by acting as dual EGFR/c-Met inhibitors.
Neurological Applications
- GABA Receptor Modulation : Compounds with similar structures have shown potential as positive allosteric modulators (PAMs) at GABA_A receptors, suggesting that this compound may also influence neurotransmitter systems involved in anxiety and depression.
- Neuroprotective Effects : The interaction with neurotransmitter systems positions this compound as a candidate for further research into neuroprotective strategies against neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the potency and selectivity of this compound against various biological targets. For instance:
- Antimalarial Activity : While not directly studied for malaria, compounds with similar structures have demonstrated low nanomolar activity against Plasmodium falciparum strains, indicating a potential for further exploration in this area .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| 6-Phenyl-1,6-dihydro-1,3,5-triazine | 0.00266 | PfDHFR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
